Methyl 4-chloro-3-formylthiophene-2-carboxylate
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Overview
Description
Methyl 4-chloro-3-formylthiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3-formylthiophene-2-carboxylate typically involves the formylation of a thiophene ring followed by esterification. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (a combination of DMF and POCl3) to introduce the formyl group at the 3-position of the thiophene ring. The resulting intermediate is then esterified to form the final product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-formylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 4-chloro-3-carboxythiophene-2-carboxylate.
Reduction: Methyl 4-chloro-3-hydroxymethylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-chloro-3-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-3-formylthiophene-2-carboxylate: A thiophene derivative with a formyl group at the 3-position and a chlorine atom at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5ClO3S |
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Molecular Weight |
204.63 g/mol |
IUPAC Name |
methyl 4-chloro-3-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H5ClO3S/c1-11-7(10)6-4(2-9)5(8)3-12-6/h2-3H,1H3 |
InChI Key |
MABWIZINNRSCAL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Cl)C=O |
Origin of Product |
United States |
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